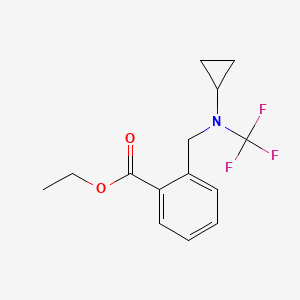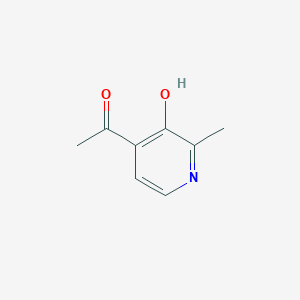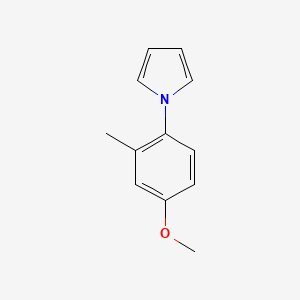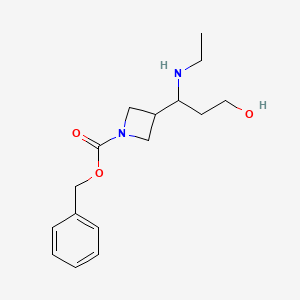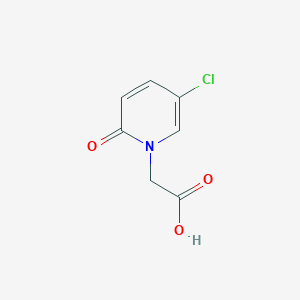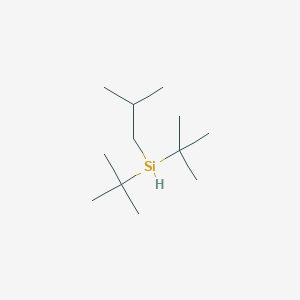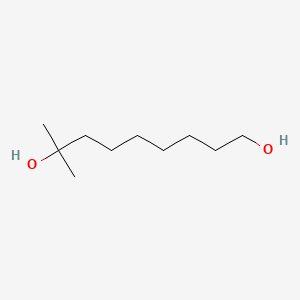
8-Methyl-1,8-nonanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-1,8-nonanediol is an organic compound with the molecular formula C10H22O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a nonane backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8-Methyl-1,8-nonanediol can be synthesized through several methods. One common approach involves the hydrogenation of 8-methyl-1,8-nonanedione. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: In industrial settings, this compound is produced using similar hydrogenation techniques but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Methyl-1,8-nonanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed:
Oxidation: 8-Methyl-1,8-nonanedione or 8-methyl-nonanoic acid.
Reduction: 8-Methyl-nonane.
Substitution: 8-Methyl-1,8-dichlorononane.
Wissenschaftliche Forschungsanwendungen
8-Methyl-1,8-nonanediol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, plasticizers, and surfactants.
Wirkmechanismus
The mechanism of action of 8-Methyl-1,8-nonanediol depends on its application. In biochemical assays, it acts as a reagent that interacts with specific enzymes or proteins, altering their activity. In drug delivery systems, it serves as a carrier molecule that facilitates the transport of drugs to target sites within the body .
Molecular Targets and Pathways:
Enzymes: Can inhibit or activate enzymes by binding to their active sites.
Cell Membranes: May interact with cell membranes to enhance the permeability of drugs.
Metabolic Pathways: Involved in metabolic pathways where it is either a substrate or a product.
Vergleich Mit ähnlichen Verbindungen
- 1,8-Octanediol
- 1,9-Nonanediol
- 2-Methyl-1,8-octanediol
Comparison: 8-Methyl-1,8-nonanediol is unique due to the presence of a methyl group at the 8th position, which imparts distinct chemical properties compared to its analogs. For instance, 1,8-Octanediol lacks the methyl group, making it less hydrophobic. Similarly, 1,9-Nonanediol has a longer carbon chain, affecting its reactivity and solubility .
Eigenschaften
CAS-Nummer |
54725-73-4 |
|---|---|
Molekularformel |
C10H22O2 |
Molekulargewicht |
174.28 g/mol |
IUPAC-Name |
8-methylnonane-1,8-diol |
InChI |
InChI=1S/C10H22O2/c1-10(2,12)8-6-4-3-5-7-9-11/h11-12H,3-9H2,1-2H3 |
InChI-Schlüssel |
RSVXEWNNIYHBNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCCCCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


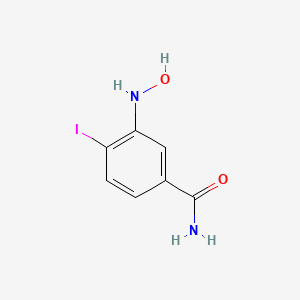
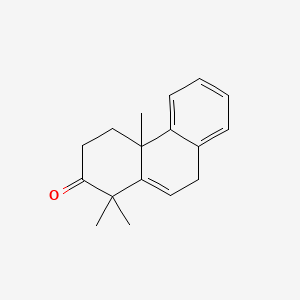
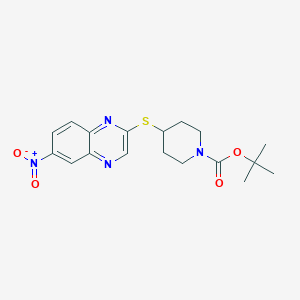


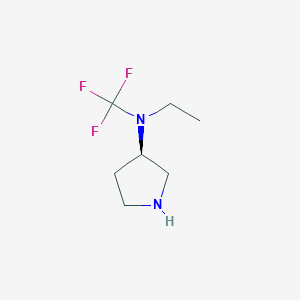
![4-Methoxyspiro[cyclopentane-1,3-indolin]-2-one](/img/structure/B13961042.png)
